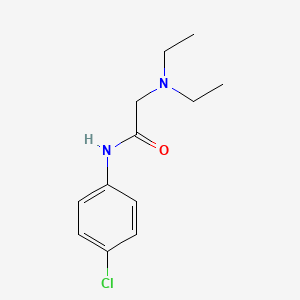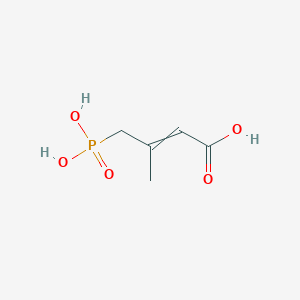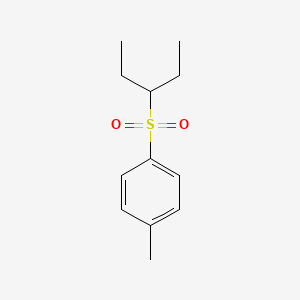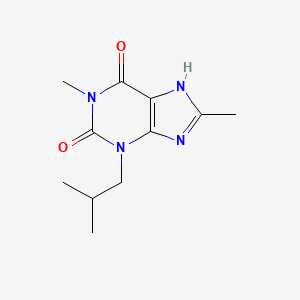![molecular formula C13H25O5P B14489236 Diethyl 2-[(diethylphosphoryl)methyl]butanedioate CAS No. 65951-44-2](/img/structure/B14489236.png)
Diethyl 2-[(diethylphosphoryl)methyl]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(diethylphosphoryl)methyl]butanedioate is an organic compound with the molecular formula C12H23O6P. It is a derivative of butanedioic acid, where two ethyl groups are attached to the phosphorus atom, and the butanedioate moiety is modified with a diethylphosphoryl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(diethylphosphoryl)methyl]butanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is used as a starting material. The enolate ion of diethyl malonate is generated by treating it with a strong base like sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with diethylphosphoryl chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(diethylphosphoryl)methyl]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids and phosphonic acids.
Reduction: Alcohols and phosphines.
Substitution: Various substituted butanedioates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-[(diethylphosphoryl)methyl]butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of diethyl 2-[(diethylphosphoryl)methyl]butanedioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The diethylphosphoryl group is particularly effective in forming stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can undergo hydrolysis to release active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Diethyl 2-[(diethylphosphoryl)methyl]butanedioate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester of butanedioic acid without the diethylphosphoryl group.
Diethyl 2-bromoethylphosphonate: Contains a bromoethyl group instead of the butanedioate moiety.
Diethyl phosphite: Lacks the butanedioate structure and has different reactivity.
The uniqueness of this compound lies in its combination of the butanedioate and diethylphosphoryl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
65951-44-2 |
|---|---|
Formule moléculaire |
C13H25O5P |
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
diethyl 2-(diethylphosphorylmethyl)butanedioate |
InChI |
InChI=1S/C13H25O5P/c1-5-17-12(14)9-11(13(15)18-6-2)10-19(16,7-3)8-4/h11H,5-10H2,1-4H3 |
Clé InChI |
DXMQDXSYAXZNQP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CP(=O)(CC)CC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)




![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)


![4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B14489207.png)
![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)




